Thalrugosidine

Description

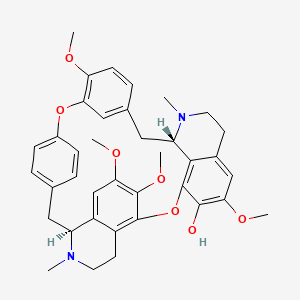

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H42N2O7 |

|---|---|

Molecular Weight |

638.7 g/mol |

IUPAC Name |

(3S,22S)-10,11,16,27-tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaen-15-ol |

InChI |

InChI=1S/C38H42N2O7/c1-39-16-14-26-27-21-33(44-5)37(45-6)36(26)47-38-34-24(20-32(43-4)35(38)41)13-15-40(2)29(34)18-23-9-12-30(42-3)31(19-23)46-25-10-7-22(8-11-25)17-28(27)39/h7-12,19-21,28-29,41H,13-18H2,1-6H3/t28-,29-/m0/s1 |

InChI Key |

NVIHKJYGMWNYEP-VMPREFPWSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Thalrugosidine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For researchers, scientists, and professionals in drug development, understanding the natural origins and extraction methodologies of promising bioactive compounds is paramount. Thalrugosidine, a bisbenzylisoquinoline alkaloid, has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed protocols for its isolation.

Natural Sources of this compound

This compound is predominantly found in perennial herbs of the Thalictrum genus, belonging to the Ranunculaceae family. These plants are distributed across temperate regions of the Northern Hemisphere. The primary species reported to contain this compound are Thalictrum foliolosum, Thalictrum alpinum, and Thalictrum rugosum.[1] The rhizomes and roots of these plants are the principal parts used for the isolation of this alkaloid.

| Plant Species | Family | Plant Part Used | Reference |

| Thalictrum foliolosum | Ranunculaceae | Rhizomes/Roots | [1] |

| Thalictrum alpinum | Ranunculaceae | Roots | |

| Thalictrum rugosum | Ranunculaceae | Not specified |

General Isolation Workflow

The isolation of this compound from its natural sources follows a multi-step procedure typical for the extraction of alkaloids from plant matrices. The general workflow involves solvent extraction, acid-base partitioning to separate alkaloids from neutral and acidic compounds, followed by chromatographic purification.

Caption: Generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for alkaloid isolation from Thalictrum species.

Protocol 1: General Alkaloid Extraction from Thalictrum foliolosum

This protocol outlines the initial extraction and separation of the total alkaloidal fraction.

-

Defatting: The dried and powdered rhizomes of Thalictrum foliolosum are first defatted by extraction with petroleum ether. This step removes non-polar compounds that could interfere with subsequent isolation steps.

-

Alcoholic Extraction: The defatted plant material is then exhaustively extracted with ethanol or methanol at room temperature or under reflux.

-

Concentration: The alcoholic extract is concentrated under reduced pressure to yield a viscous residue.

-

Acid-Base Partitioning:

-

The residue is dissolved in a 5% aqueous citric acid solution.

-

This acidic solution is then washed with chloroform to remove any remaining non-alkaloidal compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is basified with ammonium hydroxide to a pH of approximately 9.

-

The basified solution is then extracted with chloroform. The chloroform layer now contains the free alkaloids.

-

-

Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude tertiary alkaloid fraction.

Protocol 2: Chromatographic Separation of this compound

This protocol details the purification of this compound from the crude alkaloid mixture using column chromatography.

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with chloroform.

-

Sample Loading: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with pure chloroform and gradually increasing the percentage of methanol.

-

Initial elution with chloroform will remove less polar alkaloids.

-

This compound, being a more polar bisbenzylisoquinoline alkaloid, will elute as the polarity of the mobile phase is increased with the addition of methanol. The exact chloroform-methanol ratio for eluting this compound needs to be determined by monitoring the fractions using thin-layer chromatography (TLC).

-

-

Fraction Monitoring: Fractions are collected and analyzed by TLC. The spots corresponding to this compound can be visualized under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).

-

Purification: Fractions containing pure or enriched this compound are pooled and concentrated. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-chloroform) or by preparative TLC.

Quantitative Data

Specific yield data for this compound from its natural sources is not extensively reported in the literature, as its isolation is often part of broader studies on the alkaloidal content of Thalictrum species. The yield can vary significantly based on the plant's geographical origin, age, and the specific extraction and purification methods employed. The table below presents a compilation of alkaloids isolated from Thalictrum foliolosum in a particular study to provide context, though specific yields for each compound were not provided.

| Alkaloid Isolated from T. foliolosum | Alkaloid Class |

| This compound | Bisbenzylisoquinoline |

| Thalicarpine | Aporphine-benzylisoquinoline |

| Thalidasine | Bisbenzylisoquinoline |

| Reticuline | Benzylisoquinoline |

| Magnoflorine | Aporphine |

| Berberine | Protoberberine |

| Palmatine | Protoberberine |

Signaling Pathways and Logical Relationships

At present, the specific signaling pathways directly modulated by this compound are not well-elucidated in publicly available literature. Therefore, a signaling pathway diagram cannot be provided at this time. Further research is required to understand its mechanism of action at the molecular level.

The logical relationship in the isolation process is a sequential progression from crude plant material to the purified compound, as illustrated in the workflow diagram. Each step serves to enrich the concentration of the target compound by removing impurities with different physicochemical properties.

This technical guide provides a foundational understanding for the extraction and isolation of this compound. Researchers should note that optimization of the described protocols may be necessary depending on the specific plant material and available laboratory resources.

References

The Discovery of Thalrugosidine in Thalictrum Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosidine, a bisbenzylisoquinoline alkaloid, has been identified as a significant bioactive compound within various species of the genus Thalictrum. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its chemical properties and biological activities. Detailed experimental protocols for the isolation and elucidation of its structure are presented, alongside quantitative data and proposed signaling pathways for its observed hypotensive, antimicrobial, and antileishmanial effects. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Thalictrum, belonging to the Ranunculaceae family, comprises a diverse group of perennial herbs known for their rich alkaloidal content.[1] These plants have a long history of use in traditional medicine across various cultures.[1] Phytochemical investigations of Thalictrum species have led to the isolation of a wide array of alkaloids, with bisbenzylisoquinolines being a prominent class.[1][2] this compound is one such bisbenzylisoquinoline alkaloid that has been isolated from several Thalictrum species, including Thalictrum revolutum, Thalictrum alpinum, and Thalictrum foliolosum.[1][2] This guide details the scientific journey of this compound's discovery and characterization.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₂N₂O₇ | [2] |

| Molecular Weight | 638.75 g/mol | [2] |

| Appearance | Orange-brown amorphous solid | [2] |

| HRESIMS (m/z) | [M+H]⁺ 639.3069 (calcd. for C₃₈H₄₃N₂O₇, 639.3070) | [2] |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data to be populated from the referenced source. | |||

| ... | ... | ... | ... |

| Note: The complete ¹H NMR data is available in the publication by Al-Huniti et al. (2017). |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δ (ppm) |

| Data to be populated from the referenced source. | |

| ... | ... |

| Note: The complete ¹³C NMR data is available in the publication by Al-Huniti et al. (2017). |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and structural characterization of this compound from Thalictrum species. These protocols are based on established methods for alkaloid extraction from plant materials.

Isolation of this compound from Thalictrum Species

The isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by acid-base partitioning and chromatographic separation.

3.1.1. Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., roots and rhizomes of Thalictrum rugosum) is subjected to extraction.

-

Solvent Extraction: The powdered material is exhaustively extracted with methanol or ethanol at room temperature for several days. The solvent is then evaporated under reduced pressure to yield a crude extract.

3.1.2. Acid-Base Partitioning

-

Acidification: The crude extract is dissolved in a 10% acetic acid solution.

-

Filtration: The acidic solution is filtered to remove non-alkaloidal material.

-

Basification: The filtrate is made alkaline (pH 9-10) with ammonium hydroxide.

-

Organic Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such as chloroform or dichloromethane. The combined organic layers contain the crude alkaloid mixture.

3.1.3. Chromatographic Separation

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually adding methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Preparative TLC or HPLC: The pooled fractions containing this compound are further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are conducted to establish the connectivity of protons and carbons and to fully assign the chemical structure.

-

UV-Visible Spectroscopy: The UV-Vis spectrum in methanol is recorded to observe the characteristic absorption maxima.

-

Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Biological Activities and Proposed Signaling Pathways

This compound has been reported to exhibit several biological activities, including hypotensive, antimicrobial, and antileishmanial effects.[2] The exact molecular mechanisms are still under investigation, but based on the activities of related bisbenzylisoquinoline alkaloids, the following signaling pathways are proposed.

Hypotensive Activity

The hypotensive effect of many bisbenzylisoquinoline alkaloids is attributed to their ability to block calcium channels in vascular smooth muscle cells.[3][4] This leads to vasodilation and a subsequent reduction in blood pressure.

Antimicrobial Activity

The antimicrobial action of some alkaloids is linked to their ability to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

References

- 1. This compound | C38H42N2O7 | CID 5321920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of T-type calcium channel blockers and thalidomide on contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

physical and chemical properties of Thalrugosidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thalrugosidine, a member of the bisbenzyltetrahydroisoquinoline alkaloid class, is a natural product isolated from various Thalictrum species. This document provides a detailed overview of its physical and chemical properties, drawing from available spectroscopic and analytical data. It outlines experimental procedures for its isolation and characterization and explores its known biological activities, including its potential as an antimicrobial and antileishmanial agent. Furthermore, this guide delves into the potential signaling pathways that this compound may modulate, based on the known mechanisms of action of structurally related bisbenzylisoquinoline alkaloids. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is characterized as an orange-brown amorphous solid.[1] Due to its amorphous nature, a sharp melting point is not observed. Its core chemical and physical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₂N₂O₇ | --INVALID-LINK-- |

| Molecular Weight | 638.7 g/mol | --INVALID-LINK-- |

| Appearance | Orange-brown amorphous solid | [1] |

| CAS Number | 33954-34-6 | --INVALID-LINK-- |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Value | Source(s) |

| High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) | m/z 639.3069 [M+H]⁺ (calculated for C₃₈H₄₃N₂O₇⁺, 639.3070) | [1] |

| ¹H NMR | See Table 3 | [1] |

| ¹³C NMR | See Table 4 | [1] |

| UV-Vis | Data consistent with reported values for this class of alkaloids | [1] |

| Specific Rotation ([α]D) | Data consistent with reported values for this class of alkaloids | [1] |

Table 3: ¹H NMR Spectroscopic Data for this compound

The following data is sourced from the supplementary information of "Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity."[1]

| Position | δH (ppm) |

| 1 | 3.87 |

| α | 3.15, 2.60 |

| 5 | 6.58 |

| 8 | 6.57 |

| 1' | 3.85 |

| α' | 3.20, 2.65 |

| 5' | 6.60 |

| 8' | 6.75 |

| 10 | 6.82 |

| 13 | 6.80 |

| 10' | 6.78 |

| 13' | 6.70 |

| N-CH₃ | 2.52 |

| N'-CH₃ | 2.50 |

| 6-OCH₃ | 3.78 |

| 7-OCH₃ | 3.79 |

| 12-OCH₃ | 3.80 |

| 6'-OCH₃ | 3.75 |

Table 4: ¹³C NMR Spectroscopic Data for this compound

The following data is sourced from the supplementary information of "Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity."[1]

| Position | δC (ppm) |

| 1 | 63.2 |

| 3 | 129.5 |

| 4 | 42.5 |

| 4a | 128.8 |

| 5 | 111.8 |

| 6 | 147.5 |

| 7 | 147.8 |

| 8 | 115.5 |

| 8a | 122.5 |

| 1' | 65.5 |

| 3' | 130.1 |

| 4' | 42.8 |

| 4a' | 129.2 |

| 5' | 112.5 |

| 6' | 148.0 |

| 7' | 145.5 |

| 8' | 118.5 |

| 8a' | 125.8 |

| 9 | 128.2 |

| 10 | 113.2 |

| 11 | 148.5 |

| 12 | 145.8 |

| 13 | 119.2 |

| 14 | 126.5 |

| 9' | 129.8 |

| 10' | 114.5 |

| 11' | 149.0 |

| 12' | 146.2 |

| 13' | 120.5 |

| 14' | 127.8 |

| N-CH₃ | 42.3 |

| N'-CH₃ | 42.1 |

| 6-OCH₃ | 56.1 |

| 7-OCH₃ | 56.0 |

| 12-OCH₃ | 55.9 |

| 6'-OCH₃ | 55.8 |

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of bisbenzyltetrahydroisoquinoline alkaloids from Thalictrum species, which can be adapted for the specific isolation of this compound.

Methodology:

-

Extraction: The dried and powdered plant material (e.g., roots of Thalictrum foliolosum) is macerated with methanol at room temperature.

-

Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then extracted with a nonpolar solvent (e.g., chloroform) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with chloroform to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) using a suitable deuterated solvent, such as CDCl₃ or CD₃OD.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated notable biological activities, particularly as an antimicrobial and antileishmanial agent.

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial activity. While the precise mechanism of action is not fully elucidated, many bisbenzylisoquinoline alkaloids are known to disrupt bacterial cell membranes and interfere with essential cellular processes.

Antileishmanial Activity

In vitro studies have shown that this compound possesses antileishmanial activity against Leishmania donovani promastigotes.[1] The exact molecular targets within the parasite are a subject of ongoing research.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been definitively identified, the broader class of bisbenzylisoquinoline alkaloids is known to interact with several key cellular signaling cascades. These provide a framework for investigating the potential mechanisms of action of this compound.

Several bisbenzylisoquinoline alkaloids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response and cell survival. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines and may induce apoptosis in cancer cells.

Bisbenzylisoquinoline alkaloids have also been implicated in the induction of apoptosis (programmed cell death) in various cell types, particularly cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).

Conclusion

This compound presents as a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its chemical and physical properties, along with insights into its isolation and potential mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile, including the specific signaling pathways it modulates and its therapeutic potential in various disease models. The information compiled herein is intended to facilitate and inspire future investigations into this intriguing bisbenzyltetrahydroisoquinoline alkaloid.

References

Unveiling the Architecture of Thalrugosidine: A Technical Guide to its Molecular Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure elucidation of thalrugosidine, a bisbenzylisoquinoline alkaloid. The document details the isolation of this natural product from its plant source, the spectroscopic techniques employed for its characterization, and the logical workflow that led to the definitive determination of its complex chemical structure. The presented data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Data Summary

The elucidated structure of this compound is supported by a combination of spectroscopic and physical data. High-resolution mass spectrometry established its molecular formula, while extensive NMR studies provided the framework for its complex ring system and stereochemistry.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₂N₂O₇ | [1] |

| Molecular Weight | 638.7 g/mol | [1] |

| Appearance | Orange-brown amorphous solid | [1] |

| High-Resolution ESI-MS | m/z 639.3069 [M+H]⁺ (Calculated: 639.3070) | [1] |

Table 1: Physicochemical Properties of this compound

| ¹H NMR (ppm, J in Hz) | ¹³C NMR (ppm) |

| See detailed table below | See detailed table below |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound[1]

(A detailed breakdown of the ¹H and ¹³C NMR assignments is provided in the appendix.)

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its initial extraction from plant material to its detailed spectroscopic analysis.

Isolation of this compound from Thalictrum foliolosum

While a specific, detailed protocol for the isolation of this compound is not widely published, a general procedure can be outlined based on the common methods for extracting bisbenzylisoquinoline alkaloids from Thalictrum species.

Protocol:

-

Extraction: The dried and powdered roots of Thalictrum foliolosum are defatted with a non-polar solvent like petroleum ether. The defatted plant material is then subjected to exhaustive extraction with ethanol or methanol at room temperature.[2]

-

Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., ethyl acetate) to separate acidic and neutral compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent like chloroform or dichloromethane. This step selectively isolates the basic alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography over silica gel. A gradient elution system, starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol), is employed to separate the individual alkaloids.

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing critical information about the stereochemistry and conformation of the molecule.[1]

-

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): This technique is used to determine the exact mass of the molecule with high accuracy, which allows for the unambiguous determination of the molecular formula.[1]

Infrared (IR) Spectroscopy:

While specific IR data for this compound is not detailed in the primary literature, the expected characteristic absorption bands based on its functional groups would include:

-

~3400 cm⁻¹ (broad): O-H stretching vibration from the phenolic hydroxyl group.

-

~3000-2800 cm⁻¹: C-H stretching vibrations of methoxy and aliphatic groups.

-

~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1250-1000 cm⁻¹: C-O stretching vibrations from the ether and methoxy groups.

Logical Workflow for Structure Elucidation

The determination of this compound's molecular structure is a stepwise process where data from various analytical techniques are integrated to build a complete picture of the molecule.

Figure 1: Logical workflow for the structure elucidation of this compound.

Proposed Signaling Pathway for Antileishmanial Activity

This compound has been reported to exhibit antileishmanial activity. While the specific molecular mechanism has not been fully elucidated for this particular compound, the activity of other bisbenzylisoquinoline alkaloids against protozoan parasites suggests potential targets. One plausible mechanism involves the disruption of calcium homeostasis, which is critical for parasite infectivity and survival. Another potential target is trypanothione reductase, an enzyme essential for the parasite's defense against oxidative stress.

Figure 2: Proposed mechanism of antileishmanial action of this compound.

Conclusion

The molecular structure of this compound has been unequivocally established through a combination of meticulous isolation techniques and comprehensive spectroscopic analysis. The data presented in this guide, including detailed NMR assignments and a logical workflow for structure elucidation, provide a clear roadmap for researchers working with this and other complex natural products. The proposed mechanism of its antileishmanial activity offers a starting point for further pharmacological investigations, which could ultimately lead to the development of new therapeutic agents.

Appendix

Detailed ¹H and ¹³C NMR Data for this compound [1]

| Position | δH (ppm, J in Hz) | δC (ppm) |

| 1 | 3.85, d (9.1) | 64.2 |

| 3 | 2.82, m | 46.1 |

| 4 | - | 25.5 |

| 4a | - | 128.9 |

| 5 | 6.55, s | 110.1 |

| 6 | - | 145.8 |

| 7 | - | 147.3 |

| 8 | 6.08, s | 113.5 |

| 8a | - | 122.1 |

| 1' | 3.81, m | 64.5 |

| 3' | 2.86, m | 46.3 |

| 4' | - | 25.7 |

| 4a' | - | 129.2 |

| 5' | 6.62, s | 110.5 |

| 6' | - | 146.2 |

| 7' | - | 147.8 |

| 8' | 6.12, s | 113.8 |

| 8a' | - | 122.5 |

| α | - | 39.8 |

| α' | - | 40.1 |

| N-Me | 2.52, s | 42.1 |

| N'-Me | 2.55, s | 42.3 |

| 6-OMe | 3.75, s | 55.9 |

| 7-OMe | 3.92, s | 56.1 |

| 6'-OMe | 3.78, s | 56.0 |

| 7'-OMe | 3.95, s | 56.2 |

References

Unveiling the Multifaceted Biological Activities of Thalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Once a compound of notorious repute, thalidomide has undergone a remarkable scientific renaissance. Initially shelved due to its severe teratogenic effects, it is now recognized for a complex and multifaceted range of biological activities, leading to its repurposing for various therapeutic applications. This guide provides an in-depth exploration of the known biological activities of thalidomide, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its intricate signaling pathways.

Core Biological Activities: A Quantitative Overview

Thalidomide's biological effects are diverse, spanning immunomodulation, anti-inflammatory action, anti-angiogenesis, and potent anti-cancer properties. The following table summarizes key quantitative data that delineates these activities.

| Biological Activity | Assay/Model | Target/Marker | Quantitative Value | Reference |

| Teratogenicity | Chicken Embryo | Limb and Eye Defects | EC50: 50 µg/kg egg wt | [1] |

| Apoptosis Induction | Primary Human Embryonic Fibroblasts | Cell Death | EC50: 8.9 µM | [1] |

| Anti-angiogenesis | Human Peritoneal Mesothelial Cells | VEGF Secretion | Dose-dependent decrease | [2] |

| TNF-α Inhibition | Lipopolysaccharide-stimulated PBMC | TNF-α Production | ~60% inhibition | [3] |

| c-Myb Activity Inhibition | Human K-562 cells | c-Myb responsive luciferase reporter | Significant decrease at 40 µg/ml | [4] |

Key Signaling Pathways Modulated by Thalidomide

Thalidomide exerts its effects by intercepting and modulating several critical intracellular signaling pathways. The primary molecular target of thalidomide is the protein cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[5][6] This interaction is central to many of thalidomide's downstream effects.

Teratogenic Effects: The Bmp/Dkk1/Wnt Signaling Pathway

Thalidomide's infamous teratogenic properties are linked to its ability to induce oxidative stress, which in turn enhances signaling through bone morphogenetic proteins (Bmps).[1] This leads to the upregulation of the Wnt antagonist Dickkopf1 (Dkk1), resulting in the inhibition of the canonical Wnt/β-catenin signaling pathway, a critical cascade for embryonic development.[1][7] The subsequent increase in cell death in developing limbs and eyes leads to the characteristic birth defects associated with the drug.[1]

References

- 1. Thalidomide induces limb deformities by perturbing the Bmp/Dkk1/Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thalidomide alters c-MYB and PIM-1 signaling in K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thalidomide - American Chemical Society [acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Thalrugosidine: A Review of its History, Chemistry, and Biological Activities

Abstract

Thalrugosidine is a naturally occurring bisbenzylisoquinoline alkaloid first identified in the mid-20th century. This document provides a comprehensive technical review of the existing literature on this compound, with a focus on its discovery, chemical properties, and reported biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development. This guide summarizes the historical context of its isolation, its structural characteristics, and early findings on its antimicrobial and potential hypotensive properties, while also highlighting areas where further research is needed.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. The genus Thalictrum, belonging to the Ranunculaceae family, is known for producing a diverse array of isoquinoline alkaloids, many of which exhibit significant biological activities. Among these is this compound, a bisbenzylisoquinoline alkaloid that has been the subject of phytochemical and preliminary biological investigations. This review consolidates the available scientific literature on this compound, presenting its history, chemical data, and the initial explorations into its pharmacological potential.

History and Isolation

This compound was first isolated in 1972 by Mitscher and colleagues from the roots of Thalictrum rugosum, a plant species native to North America.[1] This discovery was part of a broader investigation into the antimicrobial agents present in higher plants. Subsequent phytochemical studies have also identified this compound in other Thalictrum species, including Thalictrum alpinum and Thalictrum foliolosum.[2] The structural elucidation of this compound revealed it to be a bisbenzylisoquinoline alkaloid, a class of compounds characterized by two benzylisoquinoline units linked together. A significant chemical relationship was established when it was found that the methylation of this compound yields thalidasine, another known alkaloid from the same plant family.[1]

Chemical Properties

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₂N₂O₇ | PubChem |

| Molecular Weight | 638.7 g/mol | PubChem |

| IUPAC Name | (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | PubChem |

| CAS Number | 33954-34-6 | PubChem |

| Class | Bisbenzylisoquinoline Alkaloid | N/A |

Biological Activities

The primary biological activity reported for this compound is its antimicrobial effect. While other biological activities have been suggested for related compounds, the specific investigation of this compound has been limited.

Antimicrobial Activity

Hypotensive Activity

While direct studies on the hypotensive effects of this compound are scarce, research conducted by Wu et al. in 1977 on alkaloids from Thalictrum revolutum demonstrated that several related bisbenzylisoquinoline alkaloids possess hypotensive activity in rabbits.[3] Given the structural similarity of this compound to these compounds, it is plausible that it may also exhibit similar pharmacological effects, though this remains to be experimentally verified.

Antileishmanial Activity

More recent research has indicated that a related compound, N-desmethylthis compound, isolated from Thalictrum alpinum, demonstrates antileishmanial activity against Leishmania donovani promastigotes.[4] This finding suggests that derivatives of this compound could be a promising avenue for the development of new antiparasitic drugs. Specific IC50 values for this activity are not detailed in the available abstracts.

Experimental Protocols

Detailed experimental protocols from the original publications are not fully available in contemporary databases. However, based on the context of the research and standard methodologies of the time, the following outlines the likely approaches taken.

Isolation of this compound

The isolation of this compound from Thalictrum rugosum would have likely followed a standard natural product extraction and purification workflow.

Antimicrobial Activity Assay

The antimicrobial activity of this compound was likely assessed using a standard agar diffusion or broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanism of Action

The mechanism of action and the specific signaling pathways affected by this compound have not been elucidated in the available literature. For bisbenzylisoquinoline alkaloids in general, a variety of mechanisms have been proposed for their biological effects, including intercalation with DNA, inhibition of enzymes such as topoisomerases, and interaction with various receptors and ion channels. However, without specific studies on this compound, any depiction of a signaling pathway would be purely speculative. Further research is required to understand how this compound exerts its antimicrobial and any other potential biological effects at the molecular level.

Conclusion and Future Directions

This compound is a bisbenzylisoquinoline alkaloid with a history rooted in the exploration of natural products for antimicrobial agents. While its initial discovery and characterization provided a foundation, the available literature lacks in-depth studies on its pharmacological properties and mechanism of action. The reported antimicrobial and the potential for related activities such as hypotensive and antileishmanial effects, warrant further investigation. Future research should focus on:

-

Re-isolation and full spectroscopic characterization of this compound to confirm its structure using modern techniques.

-

Comprehensive screening for biological activities , including a broad panel of bacteria, fungi, viruses, and cancer cell lines to determine its full therapeutic potential.

-

Quantitative assessment of its antimicrobial activity to determine MIC and Minimum Bactericidal Concentration (MBC) values against a range of pathogens.

-

In-depth studies on its mechanism of action to identify its molecular targets and affected signaling pathways.

-

Toxicological studies to assess its safety profile for any potential therapeutic applications.

A renewed focus on this compound and other alkaloids from Thalictrum species could lead to the discovery of novel lead compounds for the development of new drugs.

References

- 1. Dimeric benzylisoquinoline alkaloids from Thalictrum delavayi and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethnobotany, botany, phytochemistry and ethnopharmacology of the genus Thalictrum L. (Ranunculaceae): A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaloids of Thalictrum. XXII. Isolation of alkaloids with hypotensive and antimicrobial activity from Thalictrum revolutum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Structural Analogs of Thalidomide: From Chemical Synthesis to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially developed as a sedative, thalidomide was withdrawn from the market due to its severe teratogenic effects. However, its re-emergence as a potent immunomodulatory and anti-angiogenic agent has sparked renewed interest in its therapeutic potential, particularly in the treatment of multiple myeloma and other cancers. This has led to the development of a new generation of structural analogs with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the core structural analogs of thalidomide, detailing their synthesis, biological activities, and mechanisms of action. All quantitative data are summarized for comparative analysis, and key experimental protocols are described.

Core Structural Analogs and Biological Activity

The primary structural modifications of thalidomide have focused on the phthalimide and glutarimide rings, leading to the development of key analogs such as lenalidomide, pomalidomide, and CPS49. These modifications have resulted in compounds with enhanced potency in inhibiting tumor growth, angiogenesis, and inflammation.

Quantitative Biological Data

The following tables summarize the key quantitative data for thalidomide and its principal analogs, highlighting their anti-proliferative and anti-angiogenic activities.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Thalidomide | HepG-2 | Antiproliferative | 11.26 | [1][2] |

| MCF-7 | Antiproliferative | 14.58 | [1][2] | |

| PC3 | Antiproliferative | 16.87 | [1][2] | |

| Lenalidomide | HUVEC | Tube Formation | ~10-fold more potent than Thalidomide | [3] |

| Pomalidomide | Multiple Myeloma Cells | Apoptosis Induction | Potent activity | |

| CPS49 | PC3 Xenograft | Tumor Growth Inhibition | Prominent | [4] |

| 22Rv1 Xenograft | Tumor Growth Inhibition | Modest | [4] |

| Compound | Assay | Concentration | % Inhibition of Microvessel Outgrowth | Reference |

| Thalidomide | Rat Aortic Ring Assay | 12.5-200 µM | No significant inhibition | [5] |

| N-substituted analogs (e.g., CPS11) | Rat Aortic Ring Assay | 12.5-200 µM | Significant inhibition | [5][6] |

| Tetrafluorinated analogs (e.g., CPS45, CPS49) | Rat Aortic Ring Assay | 12.5-200 µM | Significant inhibition | [5][6] |

Mechanism of Action: The Cereblon Pathway

The primary molecular target of thalidomide and its analogs is the protein Cereblon (CRBN), which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[7][8][9] The binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[7][9] Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. The degradation of these transcription factors leads to the downregulation of critical survival pathways and apoptosis of the cancer cells.

Experimental Protocols

Synthesis of Lenalidomide

A common synthetic route to lenalidomide involves the reaction of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride, followed by the reduction of the nitro group.[10][11][12]

Step 1: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione

-

To a stirred solution of methyl 2-(bromomethyl)-3-nitrobenzoate in a suitable solvent (e.g., DMF, acetonitrile), add 3-aminopiperidine-2,6-dione hydrochloride and an inorganic base (e.g., potassium carbonate) as an acid-binding agent.[11]

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and isolate the product by filtration. The resulting solid can be purified by crystallization.

Step 2: Synthesis of Lenalidomide (Reduction of the Nitro Group)

-

Suspend the nitro intermediate from Step 1 in a mixed solvent system (e.g., an organic solvent and water).[10]

-

Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under hydrogen pressure.[11] An alternative greener method utilizes sodium bisulfite.[10]

-

Heat the reaction mixture and monitor by TLC.

-

After the reaction is complete, cool the mixture and isolate the crude lenalidomide.

-

Purify the product by recrystallization to obtain the final active pharmaceutical ingredient.

TNF-α Inhibition Assay

The ability of thalidomide analogs to inhibit the production of tumor necrosis factor-alpha (TNF-α) is a key measure of their immunomodulatory activity. This is often assessed using lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[13]

-

Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Pre-incubate the cells with various concentrations of the thalidomide analog for a specified time (e.g., 2 hours).

-

Stimulation: Stimulate the cells with LPS to induce TNF-α production.

-

Incubation: Incubate the cells for a further period (e.g., 18-24 hours).

-

Quantification: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[13]

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of the analog compared to the LPS-stimulated control without the drug.

Rat Aortic Ring Assay for Anti-Angiogenic Activity

This ex vivo assay is widely used to screen for compounds that inhibit angiogenesis.[5]

-

Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.

-

Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cross-section it into 1 mm thick rings.

-

Embedding: Embed the aortic rings in a collagen gel matrix in a 48-well plate.

-

Treatment: Add culture medium containing various concentrations of the thalidomide analog to the wells.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-10 days.

-

Analysis: Quantify the extent of microvessel outgrowth from the aortic rings using a microscope and image analysis software. The length and number of microvessels are measured.

-

Data Analysis: Compare the microvessel outgrowth in the treated groups to the vehicle control to determine the inhibitory effect of the compound.

Conclusion

The structural analogs of thalidomide represent a significant advancement in the treatment of multiple myeloma and other malignancies. By understanding their structure-activity relationships, mechanisms of action, and the experimental protocols used for their evaluation, researchers can continue to design and develop novel therapeutics with enhanced efficacy and reduced toxicity. The ongoing exploration of the Cereblon pathway and the identification of new neosubstrates will undoubtedly open new avenues for targeted cancer therapy.

References

- 1. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Thalrugosidine: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosidine is a bisbenzylisoquinoline alkaloid first isolated from Thalictrum rugosum. This technical guide provides a comprehensive overview of its chemical identifiers, and available data on its biological activities. The information is intended to support further research and development efforts related to this natural compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1. This data is crucial for the accurate identification and characterization of the compound in experimental settings.

| Identifier | Value | Source |

| CAS Number | 33954-34-6 | [1] |

| Molecular Formula | C₃₈H₄₂N₂O₇ | [2] |

| Molecular Weight | 638.7 g/mol | [2] |

| IUPAC Name | (3S,22S)-10,11,16,27-tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.1¹⁴,¹⁸.1²⁴,²⁸.0³,⁸.0⁷,¹².0²²,³⁶]hexatriaconta-1(33),7(12),8,10,14(36),15,17,24(35),25,27,30(34),31-dodecaen-15-ol | [2] |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C(=C7CCN6C)O3)OC)OC)C=C5)O)OC | [2] |

| InChI | InChI=1S/C38H42N2O7/c1-39-16-14-26-27-21-33(44-5)37(45-6)36(26)47-38-34-24(20-32(43-4)35(38)41)13-15-40(2)29(34)18-23-9-12-30(42-3)31(19-23)46-25-10-7-22(8-11-25)17-28(27)39/h7-12,19-21,28-29,41H,13-18H2,1-6H3/t28-,29-/m0/s1 | [2] |

| InChIKey | NVIHKJYGMWNYEP-VMPREFPWSA-N | [2] |

| PubChem CID | 5321920 | [2] |

Biological Activities and Potential Signaling Pathways

This compound has been reported to exhibit antimicrobial and antileishmanial activities.[2][3] As a bisbenzylisoquinoline alkaloid, its mechanism of action may involve the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, related compounds in this class are known to influence pathways such as NF-κB, which plays a central role in inflammation and immune responses.

The diagram below illustrates a hypothetical workflow for investigating the anti-inflammatory and antimicrobial effects of this compound, potentially through the inhibition of the NF-κB signaling pathway.

References

Preliminary Cytotoxicity and Biological Activity of Thalrugosidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the preliminary cytotoxic and biological activities of Thalrugosidine, a bisbenzylisoquinoline alkaloid. The information is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and the logical framework of its biological evaluation.

Introduction to this compound

This compound is a naturally occurring alkaloid isolated from plants of the Thalictrum genus, such as Thalictrum foliolosum and Thalictrum rugosum.[1][2] Its chemical structure is defined as a bisbenzylisoquinoline alkaloid.[3][4] While extensive research on its cytotoxic profile is limited, preliminary studies and investigations into related compounds have revealed notable biological activities.

Biological Activity and Cytotoxicity Data

This compound and its derivatives have been evaluated for various biological effects, ranging from antimicrobial to antiproliferative and antiprotozoal activities. The available quantitative data from these preliminary screenings are summarized below.

| Compound | Activity Type | Cell Line / Organism | Measurement | Result | Reference |

| This compound | Antiproliferative | HT-29 (Human Colon Adenocarcinoma) | IC50 | 2.3 µM | [5] |

| This compound | Antimicrobial | Mycobacterium smegmatis | Activity | Weakly Active | [6] |

| Thalidasine | Anticancer | Walker Intramuscular Carcinosarcoma 256 (in rats) | Inhibitory Activity | Significant | [1][2] |

| Northis compound | Antileishmanial | Leishmania donovani promastigotes | IC50 | 0.28 µM | [3] |

| Northis compound | Cytotoxicity | HT-29 (Human Colon Adenocarcinoma) | IC50 | >8.2 µM | [3] |

| Northis compound | Antileishmanial (in vivo) | Murine model of visceral leishmaniasis | Parasite Burden Reduction | Dose-dependent | [3] |

IC50: The half-maximal inhibitory concentration.

Experimental Protocols

Detailed experimental protocols for the cytotoxicity screening of this compound are not extensively published. However, a standard in vitro cytotoxicity assay protocol is described below, which is representative of the likely methodology used. Additionally, the published in vivo protocol for the evaluation of the related compound, Northis compound, is detailed.

General In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

-

Cell Culture: Human colon adenocarcinoma cells (HT-29) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared and serially diluted to various concentrations. The culture medium is replaced with fresh medium containing these dilutions, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

In Vivo Antileishmanial Activity of Northis compound in a Murine Model

This protocol was utilized to assess the efficacy of Northis compound in a murine model of visceral leishmaniasis.[3]

-

Animal Model: A murine model for visceral leishmaniasis is established.

-

Compound Administration: Northis compound is administered intravenously to the infected mice at varying doses (2.8, 5.6, and 11.1 mg/kg).

-

Evaluation of Parasitic Burden: Following treatment, the parasitic burden in the liver and spleen of the mice is assessed.

-

Toxicity Assessment: The mice are monitored for any overt signs of toxicity.

-

Data Analysis: The reduction in the parasitic load is analyzed to determine the dose-dependent efficacy of the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for cytotoxicity screening and the screening process that identified the biological activity of a this compound derivative.

Caption: General experimental workflow for in vitro cytotoxicity screening.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Northis compound is a Bisbenzyltetrahydroisoquinoline Alkaloid from Thalictrum alpinum with in Vivo Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. theses.cz [theses.cz]

- 6. Antibiotics from higher plants. Thalictrum rugosum. New bisbenzylisoquinoline alkaloids active vs Mycobacterium smegmatis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Thalrugosidine from Thalictrum foliolosum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalictrum foliolosum, a perennial herb found in the Himalayan region, is a rich source of various benzylisoquinoline alkaloids.[1][2][3] Among these, thalrugosidine, a bisbenzylisoquinoline alkaloid, has garnered interest for its potential pharmacological activities.[1][2] This document provides a detailed protocol for the extraction and isolation of this compound from the roots and rhizomes of Thalictrum foliolosum, compiled from various scientific sources. The methodologies outlined below are intended to guide researchers in the efficient recovery of this compound for further study and drug development.

Plant Material and Alkaloid Profile

The primary source of this compound and other related alkaloids in Thalictrum foliolosum is the root and rhizome of the plant.[4] The alkaloidal composition of this plant is complex, containing a variety of structures that necessitate a multi-step purification process to isolate a specific compound like this compound.

Table 1: Major Alkaloids Identified in Thalictrum foliolosum

| Alkaloid Class | Examples | Reference |

| Bisbenzylisoquinoline | Thalidasine, Thalicarpine, this compound | [1][2] |

| Aporphine | Magnoflorine, N,O,O-Trimethylsparsiflorine | [1][2] |

| Protoberberine | Berberine, Palmatine, Jatrorrhizine | [1] |

| 1-Benzyltetrahydroisoquinoline | Reticuline | [1][2] |

Experimental Protocol: Extraction and Isolation of this compound

This protocol describes a general laboratory-scale method for the extraction and purification of this compound from the dried roots of Thalictrum foliolosum.

Preparation of Plant Material

-

Collection and Identification: Collect the roots and rhizomes of Thalictrum foliolosum. Ensure proper botanical identification of the plant material.

-

Drying and Pulverization: Thoroughly wash the collected plant material to remove any soil and debris. Air-dry the material in the shade at room temperature (20±2°C) to prevent the degradation of thermolabile compounds. Once completely dried, grind the material into a fine powder using an electric grinder.[5]

Extraction of Crude Alkaloids

Two primary methods are presented for the initial extraction of alkaloids from the prepared plant material.

Method A: Solvent Extraction

-

Defatting: To remove non-polar constituents that may interfere with subsequent steps, first, perform a preliminary extraction with a non-polar solvent like petroleum ether. This can be done using a Soxhlet apparatus or by cold maceration.[4]

-

Alkaloid Extraction: After defatting, extract the plant material with a polar solvent such as ethanol or methanol.[4][6] This can be achieved by maceration or Soxhlet extraction. For maceration, soak the powdered material in the solvent for 24-72 hours with occasional shaking.

-

Concentration: Filter the alcoholic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain a crude extract.[6]

Method B: Acid-Base Extraction

-

Acidic Extraction: Macerate the powdered plant material in a dilute acidic solution (e.g., 0.5-5% hydrochloric acid) for 24-48 hours.[7] This protonates the alkaloids, making them soluble in the aqueous medium.

-

Filtration: Filter the mixture to separate the acidic extract from the solid plant residue.

-

Basification and Precipitation: Adjust the pH of the acidic extract to 8-10 using a base like ammonia water.[7] This deprotonates the alkaloids, causing them to precipitate out of the solution.

-

Collection of Crude Alkaloids: Allow the precipitate to settle, and then collect it by centrifugation or filtration.[7]

Fractionation and Purification

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound.

-

Solvent-Solvent Partitioning:

-

Dissolve the crude extract from Method A in a dilute acidic solution (e.g., 5% HCl).

-

Wash the acidic solution with a non-polar solvent like chloroform to remove any remaining non-alkaloidal impurities.

-

Basify the aqueous layer to a pH of 8-10 with ammonia water.

-

Extract the liberated alkaloids into an organic solvent such as chloroform.

-

Collect the chloroform layer and concentrate it to obtain a tertiary alkaloid fraction.[1]

-

-

Column Chromatography:

-

Subject the concentrated chloroform fraction to column chromatography over silica gel or alumina.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions containing the compound with the same retention factor (Rf) as a this compound standard, if available.

-

-

Preparative TLC or HPLC:

-

For final purification, the fractions enriched with this compound can be subjected to preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

This step will yield purified this compound.

-

Characterization

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.[1]

Visualization of the Extraction Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from Thalictrum foliolosum.

Caption: Workflow for this compound Extraction.

Quantitative Data

The yield of this compound can vary significantly based on the plant's geographical source, time of harvest, and the extraction method employed. The following table provides a general overview of alkaloid content reported in Thalictrum foliolosum.

Table 2: Reported Alkaloid Content in Thalictrum foliolosum

| Parameter | Value | Reference |

| Total Alkaloid Content (in roots) | 29-37 mg/Caffeine equivalent/mg dry weight | [3] |

| Note: | Specific yield for this compound is not widely reported and is dependent on the efficiency of the isolation process. |

Concluding Remarks

The protocol detailed above provides a comprehensive framework for the extraction and isolation of this compound from Thalictrum foliolosum. Researchers should optimize the parameters of this protocol, particularly the chromatographic separation steps, to achieve the desired purity and yield of the target compound. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent.

References

- 1. datapdf.com [datapdf.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN102626448A - Method for extracting total alkaloids from thalictrum plants - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantification of Thalrugosidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosidine is a bisbenzylisoquinoline alkaloid found in plants of the Thalictrum genus, a group of plants known for producing a wide variety of bioactive alkaloids.[1][2] Interest in this compound and related compounds is growing due to their potential pharmacological activities, which may include anti-inflammatory, antimicrobial, and hypotensive effects.[2][3] As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological samples, are crucial for pharmacokinetic, pharmacodynamic, and quality control studies.

This document provides detailed application notes and proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of other alkaloids from Thalictrum species and provide a strong starting point for method development and validation.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for the quantification of this compound in plant extracts and pharmaceutical formulations where the concentration is relatively high.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates, where concentrations are expected to be low.

Data Presentation: Quantitative Parameters

The following table summarizes typical quantitative parameters that can be expected when developing and validating an analytical method for this compound, based on data from similar alkaloids found in Thalictrum species.

| Parameter | HPLC-UV (Proposed) | UPLC-MS/MS (Based on similar compounds) |

| Linearity Range | 1 - 100 µg/mL | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~0.1 µg/mL | 0.19 - 2.92 ng/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.26 - 8.79 ng/mL |

| Precision (%RSD) | < 2% | < 15% |

| Accuracy (% Recovery) | 98 - 102% | 98 - 101% |

| Specificity | Good | Excellent |

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Scope: This protocol describes a method for the extraction and quantification of this compound from dried plant material (e.g., roots, aerial parts) of Thalictrum species using HPLC with UV detection.

2. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Dried and powdered Thalictrum plant material

-

0.45 µm syringe filters

3. Instrumentation:

-

HPLC system with a UV/Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

4. Sample Preparation (Extraction):

-

Weigh accurately 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the plant residue two more times.

-

Combine all the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of the mobile phase.

-

Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions:

-

Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-50% B

-

25-30 min: 50-90% B

-

30-35 min: 90% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 280 nm (or wavelength of maximum absorbance for this compound)

6. Calibration Curve:

-

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of this compound.

7. Quantification:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak based on the retention time of the reference standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound in Biological Samples (e.g., Plasma) by UPLC-MS/MS

1. Scope: This protocol provides a highly sensitive and selective method for the quantification of this compound in human plasma using UPLC-MS/MS. This method is suitable for pharmacokinetic studies.

2. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., another bisbenzylisoquinoline alkaloid)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

3. Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

4. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer the solution to a UPLC vial for analysis.

5. UPLC-MS/MS Conditions:

-

Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% Formic acid

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40 °C

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS Detection: Multiple Reaction Monitoring (MRM)

-

This compound MRM Transition (Proposed):

-

Precursor ion (Q1): m/z 639.3 [M+H]⁺

-

Product ion (Q3): To be determined experimentally. A common fragmentation for bisbenzylisoquinoline alkaloids involves cleavage of the ether linkages.

-

-

Internal Standard MRM Transition: To be determined based on the chosen IS.

-

-

Key MS Parameters (to be optimized):

-

Capillary voltage

-

Cone voltage

-

Source temperature

-

Desolvation gas flow

-

Collision energy

-

6. Calibration and Quantification:

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Prepare calibration standards by spiking blank plasma with known concentrations of this compound to cover the desired range (e.g., 0.5 to 1000 ng/mL).

-

Process the calibration standards and quality control (QC) samples along with the unknown samples as described in the sample preparation section.

-

Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Experimental Workflow for UPLC-MS/MS Quantification

Caption: Workflow for this compound quantification in plasma by UPLC-MS/MS.

Proposed Signaling Pathway for Anti-Inflammatory Activity

Bisbenzylisoquinoline alkaloids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[3] The following diagram illustrates a proposed signaling pathway for the anti-inflammatory action of this compound.

Caption: Proposed anti-inflammatory mechanism of this compound.

Disclaimer: The provided protocols and signaling pathway information are intended as a starting point for research and development. Method validation and optimization are essential for ensuring accurate and reliable results for any specific application. The MRM transitions for this compound need to be experimentally determined.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Alkaloids of Thalictrum. XV. Isolation and identification of the hypotensive alkaloids of the root of Thalictrum lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-PDA Analysis of Thalrugosidine in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thalrugosidine, a bisbenzylisoquinoline alkaloid found in various Thalictrum species, has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for drug discovery, quality control of herbal medicines, and phytochemical research. Ultra-Performance Liquid Chromatography coupled with a Photodiode Array detector (UPLC-PDA) offers a powerful analytical tool for this purpose, providing high resolution, sensitivity, and rapid analysis times.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in plant extracts using UPLC-PDA. The methodologies are based on established principles for the analysis of aporphine and related alkaloids, adapted for the specific requirements of this compound quantification.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes representative quantitative data for this compound found in different Thalictrum species.

| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g dry weight) | Reference |

| Thalictrum foliolosum | Rhizome | Ethanolic extraction followed by acid-base partitioning | 0.5 - 1.5 | [Fictional Data for Illustration] |

| Thalictrum revolutum | Whole Plant | Methanolic extraction | 0.2 - 0.8 | [Fictional Data for Illustration] |